molecular formula C14H11FO2 B1314240 (3-Fluorophenyl)(4-methoxyphenyl)methanone CAS No. 96719-99-2

(3-Fluorophenyl)(4-methoxyphenyl)methanone

Cat. No. B1314240
CAS RN: 96719-99-2
M. Wt: 230.23 g/mol
InChI Key: MNNPLRRABKSPDN-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

To commercially available nitromethane (5 ml) were added commercially available anisole (541 mg), commercially available 3-fluorobenzoyl chloride (793 mg) and commercially available scandium(III) trifluoromethanesulfonate (49 mg), and the admixture was stirred at 60° C. for 3 days. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by chromatography on silica gel eluting with hexane/acetone to obtain 585 mg of the title compound (yield: 51%).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>FC(F)(F)S([O-])(=O)=O.[Sc+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.[N+](C)([O-])=O>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:13]([C:12]2[CH:16]=[CH:17][CH:18]=[C:10]([F:9])[CH:11]=2)=[O:14])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
541 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
793 mg
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
49 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Sc+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the admixture was stirred at 60° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by chromatography on silica gel eluting with hexane/acetone

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.